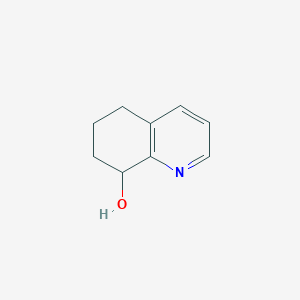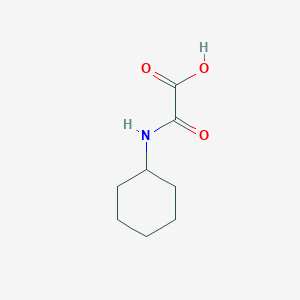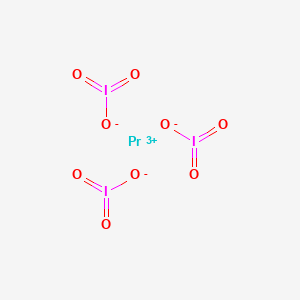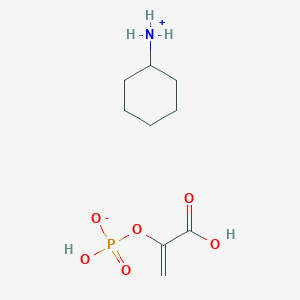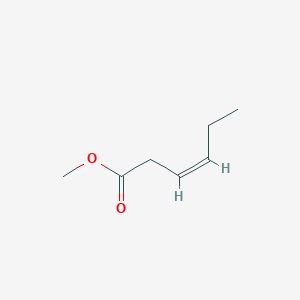
(2E,4E,6E)-7-(dimethylamino)hepta-2,4,6-trienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,4E,6E)-7-(dimethylamino)hepta-2,4,6-trienal, commonly known as DMNT, is a volatile organic compound that is produced by plants. DMNT is known to play a significant role in plant defense against herbivores and pathogens. The compound is structurally similar to other volatile organic compounds, such as jasmonic acid, methyl jasmonate, and salicylic acid, which are also involved in plant defense mechanisms.
Wirkmechanismus
DMNT is believed to act as a signaling molecule in plant defense mechanisms. The compound is produced by plants in response to herbivore or pathogen attack, and is released into the air as a volatile organic compound. DMNT can then be detected by natural enemies of herbivores, which are attracted to the source of the compound. The presence of DMNT can also induce systemic acquired resistance in plants, which can enhance their ability to defend against future attacks.
Biochemical and Physiological Effects:
DMNT has been shown to have a variety of biochemical and physiological effects on plants. The compound can induce the production of defensive compounds, such as phenolics and terpenoids, which can help deter herbivores and pathogens. DMNT can also enhance the activity of enzymes involved in plant defense mechanisms, such as peroxidases and chitinases. Additionally, DMNT can induce changes in plant gene expression, which can lead to the production of proteins involved in defense against herbivores and pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
DMNT has several advantages for use in lab experiments. The compound is relatively easy to synthesize or extract from plant tissues, and is volatile, which makes it easy to study its effects on plant-insect interactions. However, DMNT has some limitations for lab experiments. The compound is highly reactive and can quickly break down in the presence of air or light, which can make it difficult to study its effects over longer time periods. Additionally, DMNT can be difficult to measure accurately due to its volatility and reactivity.
Zukünftige Richtungen
There are several future directions for research on DMNT. One area of interest is the identification of the specific receptors or mechanisms involved in the detection of DMNT by natural enemies of herbivores. Another area of interest is the study of the effects of DMNT on plant-microbe interactions, particularly in relation to the plant microbiome. Additionally, research on the potential use of DMNT as a natural insecticide or repellent could have practical applications for agriculture and pest control.
Synthesemethoden
DMNT can be synthesized through a variety of methods, including chemical synthesis, microbial fermentation, and extraction from plant tissues. Chemical synthesis involves the use of chemical reagents and solvents to produce DMNT. Microbial fermentation involves the use of microorganisms, such as bacteria and fungi, to produce DMNT. Extraction from plant tissues involves the isolation of DMNT from the leaves, stems, and flowers of plants that produce the compound.
Wissenschaftliche Forschungsanwendungen
DMNT has been extensively studied for its role in plant defense mechanisms. The compound is known to attract natural enemies of herbivores, such as parasitic wasps and predatory mites, which can help control pest populations. DMNT has also been shown to induce systemic acquired resistance in plants, which can enhance their ability to defend against future attacks by pathogens and herbivores.
Eigenschaften
CAS-Nummer |
13044-92-3 |
|---|---|
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
(2E,4E,6E)-7-(dimethylamino)hepta-2,4,6-trienal |
InChI |
InChI=1S/C9H13NO/c1-10(2)8-6-4-3-5-7-9-11/h3-9H,1-2H3/b4-3+,7-5+,8-6+ |
InChI-Schlüssel |
PIKCCROVFWBDJH-UHFFFAOYSA-N |
Isomerische SMILES |
CN(C)/C=C/C=C/C=C/C=O |
SMILES |
CN(C)C=CC=CC=CC=O |
Kanonische SMILES |
CN(C)C=CC=CC=CC=O |
Synonyme |
N,N-Dimethylamino-2,4,6-heptatriene-7al |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



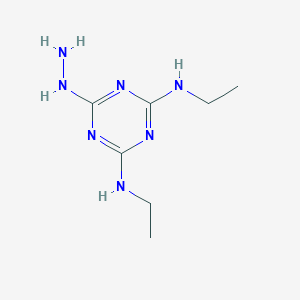
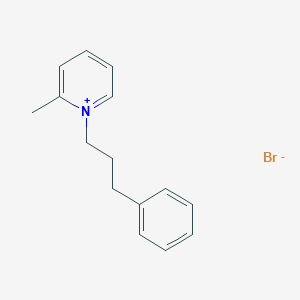

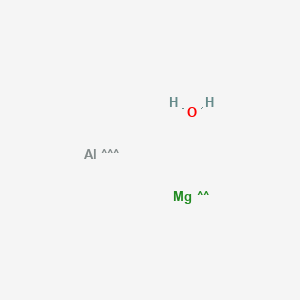
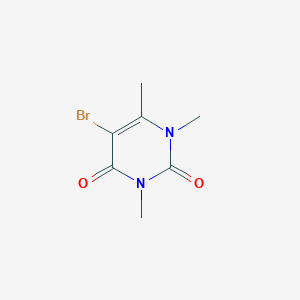

![N,N-Dimethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B83812.png)
![6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B83813.png)
